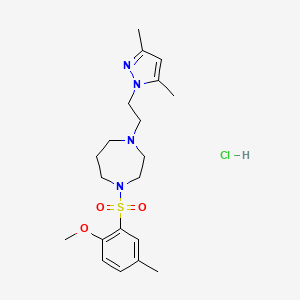

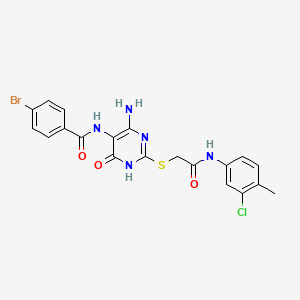

![molecular formula C20H24N4O2S B2488386 4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile CAS No. 478256-89-2](/img/structure/B2488386.png)

4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclization and functional group transformations. For instance, compounds with similar structures have been synthesized using Heck coupling reactions and subsequent hydrogenation processes, indicating the potential complexity involved in synthesizing 4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile (Ismail & Boykin, 2004).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals significant interactions, such as intramolecular CH-π and CH-O interactions, which play a crucial role in stabilizing the molecular conformation (Tewari & Dubey, 2009). These interactions can influence the chemical reactivity and physical properties of the compound.

Chemical Reactions and Properties

Compounds within this chemical family exhibit diverse reactivity patterns. For example, reactions with acids and bases can lead to cyclization or hydrolysis, depending on the substituents and reaction conditions (Shramm & Konshin, 1982). The presence of a nicotinonitrile group suggests potential for nucleophilic addition reactions at the nitrile carbon.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches : A study by Ismail and Boykin (2004) detailed the synthesis of deuterium-labelled nicotinamidines, starting from nicotinonitrile derivatives through a sequence of reactions involving Heck coupling and hydrogenation. These synthetic pathways are crucial for producing labelled compounds for pharmacological and biochemical studies [Ismail & Boykin, 2004].

Structural Studies : The work by Tarakanov et al. (2011) on porphyrazines with annulated diazepine rings highlighted the synthesis of complexes with unique spectral properties, influenced by solvent effects. This research contributes to the understanding of how molecular structure affects physical properties in a solvent-dependent manner [Tarakanov et al., 2011].

Biological Activities

- Antiprotozoal Activity : Ismail et al. (2003) synthesized a series of aza-analogues of furamidine, showing significant in vitro and in vivo activity against Trypanosoma and Plasmodium species. These findings demonstrate the potential of nicotinonitrile derivatives in developing new antiprotozoal agents [Ismail et al., 2003].

Material Science Applications

- NLO Materials : Raghukumar et al. (2003) explored the synthesis of nicotinonitrile derivatives as a new class of nonlinear optical (NLO) materials, highlighting the importance of these compounds in developing optical and photonic technologies [Raghukumar et al., 2003].

Anticancer Studies

- Anticancer Assessment : Mansour et al. (2021) evaluated the anticancer potential of new 2-amino-3-cyanopyridine derivatives, demonstrating the significant bioactivity of these compounds against cancer cell lines. This underscores the relevance of such derivatives in anticancer drug development [Mansour et al., 2021].

Mechanism of Action

properties

IUPAC Name |

4,6-dimethyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-15-5-7-18(8-6-15)27(25,26)24-10-4-9-23(11-12-24)20-19(14-21)16(2)13-17(3)22-20/h5-8,13H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEQPXRHTRHFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3=C(C(=CC(=N3)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

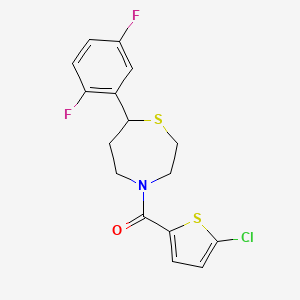

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)

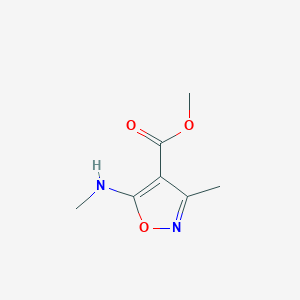

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)

![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)

![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)